O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine
CAS No.: 201334-88-5
Cat. No.: VC21537274
Molecular Formula: C21H23Cl2NO5
Molecular Weight: 440.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 201334-88-5 |
---|---|
Molecular Formula | C21H23Cl2NO5 |
Molecular Weight | 440.3 g/mol |
IUPAC Name | 3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26) |
Standard InChI Key | DODHIGHXRDNRPP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |
Chemical Structure and Properties
Chemical Identity
O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine represents a modified form of the amino acid L-tyrosine, featuring two distinct protecting groups. The phenolic hydroxyl group of tyrosine is protected by a 2,6-dichlorobenzyl (DCB) group, while the amino functionality is protected by a tert-butoxycarbonyl (Boc) group. This dual protection strategy enables controlled reactivity during peptide synthesis and other chemical modifications.
The compound possesses several chemical identifiers that facilitate its identification and characterization in scientific literature:
Property | Value |
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IUPAC Name | (2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
CAS Registry Number | 40298-71-3 |
Molecular Formula | C21H23Cl2NO5 |
Molecular Weight | 440.3 g/mol |
InChI Key | DODHIGHXRDNRPP-SFHVURJKSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |
Physical and Chemical Characteristics
O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine typically appears as a white to off-white crystalline powder. The compound exhibits limited water solubility but dissolves well in organic solvents like dimethylformamide (DMF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO). This solubility profile aligns with its applications in organic synthesis, particularly in solution-phase and solid-phase peptide synthesis protocols.
The presence of the Boc group confers stability under basic conditions but susceptibility to acidic environments, which enables selective deprotection strategies. The 2,6-dichlorobenzyl group provides enhanced steric hindrance compared to unsubstituted benzyl protection, offering superior resistance to certain deprotection conditions and minimizing side reactions during complex synthetic procedures.
Synthesis Methodology
Synthetic Routes
The synthesis of O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine typically follows a sequential protection strategy starting from L-tyrosine. The synthetic pathway generally involves two key steps: N-terminal protection with a Boc group, followed by O-terminal protection with the 2,6-dichlorobenzyl moiety.
A typical synthetic procedure includes:
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N-protection: L-tyrosine reacts with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide in a water/dioxane mixture to yield N-Boc-L-tyrosine.
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O-protection: The resulting N-protected intermediate undergoes O-alkylation with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in DMF to produce the fully protected amino acid.
Critical Parameters for Successful Synthesis
Several parameters significantly influence the synthesis outcome:
Parameter | Optimal Conditions | Impact on Synthesis |
---|---|---|
Reaction Temperature | 20-25°C for N-protection; 50-60°C for O-protection | Higher temperatures may lead to racemization |
Solvent System | Water/dioxane for N-protection; DMF for O-protection | Affects solubility and reaction rate |
pH Control | pH 9-10 for N-protection | Critical for amino group reactivity |
Reaction Time | 2-4 hours for N-protection; 6-12 hours for O-protection | Extended times may increase side products |
Purification Method | Recrystallization or column chromatography | Affects final product purity |
The synthesis requires careful control of these parameters to ensure high yield and optical purity of the final product. Particularly important is the maintenance of mild conditions during the N-protection step to prevent racemization of the chiral center.
Chemical Reactivity Profile
Deprotection Mechanisms
O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine undergoes selective deprotection under specific conditions, making it valuable for controlled peptide synthesis. The Boc group is typically removed under acidic conditions, while the 2,6-dichlorobenzyl group requires different conditions for removal.
The Boc group deprotection occurs through an acid-catalyzed mechanism involving carbamate decomposition. Typically, trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride in dioxane effectively removes the Boc group without affecting the 2,6-dichlorobenzyl protection. This selectivity enables controlled exposure of the amino group for subsequent coupling reactions.
The 2,6-dichlorobenzyl group, on the other hand, can be removed through catalytic hydrogenolysis, breaking the benzyl-oxygen bond. The presence of chlorine substituents on the benzyl ring influences the reactivity and may require stronger conditions compared to unsubstituted benzyl groups.
Substitution Reactions
The chlorine atoms on the 2,6-dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions under specific conditions. These substitutions typically occur with strong nucleophiles and may require elevated temperatures.
Nucleophile | Reaction Conditions | Products | Typical Yield |
---|---|---|---|
Amines | DIPEA, DMF, 60°C, 12h | 2,6-Disubstituted benzyl derivatives | 70-85% |
Thiols | K2CO3, DMSO, 80°C, 8h | Thioether analogs | 65-75% |
Peptide Coupling Reactions
The carboxylic acid group of O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine readily undergoes activation for peptide bond formation. Various coupling reagents can facilitate this process:
Coupling Reagent | Base | Solvent | Application |
---|---|---|---|
EDCI/HOBt | DIPEA | DMF | Synthesis of opioid peptide analogs |
HATU | NMM | DCM | Solid-phase peptide synthesis (SPPS) |
Coupling with other protected amino acids using EDCI/HOBt has been reported to yield dipeptides with significant bioactivity, including compounds with GI50 values as low as 55 nM against human retinal endothelial cells (HRECs).
Applications in Scientific Research
Peptide Synthesis Applications
O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine serves as a critical building block in peptide synthesis, particularly for creating complex peptides with specific modifications at tyrosine residues. The compound's dual protection strategy allows for controlled sequential deprotection and coupling reactions, making it especially valuable in the synthesis of biologically active peptides.
In solid-phase peptide synthesis (SPPS), this compound enables the incorporation of protected tyrosine residues without risking side reactions at the phenolic hydroxyl group. The steric hindrance provided by the 2,6-dichlorobenzyl group offers superior protection compared to standard benzyl protection, reducing the likelihood of unwanted reactions during multiple coupling cycles.
Protein Engineering
In protein engineering studies, O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine facilitates the creation of modified proteins with altered functionality. Researchers utilize this compound to introduce protected tyrosine residues at specific positions, enabling subsequent selective modifications. This approach has proven valuable for studying structure-activity relationships in proteins and developing protein-based therapeutics with enhanced properties.
The compound enables site-specific incorporation of tyrosine analogs into proteins, allowing researchers to investigate the roles of specific tyrosine residues in protein function, stability, and interactions. Such modifications have contributed significantly to understanding protein dynamics and developing improved protein therapeutics.
Therapeutic Area | Potential Application | Research Status |
---|---|---|
Pain Management | Development of peptide-based analgesics with enhanced receptor binding | Preclinical research |
Cancer Therapy | Tumor-targeting peptides with cytotoxic properties | Animal model studies |
Neurological Disorders | Modulation of neurotransmitter pathways | Early-stage research |
The compound's ability to enhance ligand binding affinity suggests particular value in developing pain management therapies. Additionally, its potential role in cancer-targeting peptides highlights its significance in oncology research.
Comparative Analysis with Similar Compounds
Structural Comparisons with Related Tyrosine Derivatives
O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine represents one of several protected tyrosine derivatives used in peptide synthesis. Comparing this compound with similar derivatives reveals important structural and functional differences:
Compound | Protecting Groups | Key Differences | Applications |
---|---|---|---|
O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine | Boc (N-terminal), 2,6-dichlorobenzyl (O-terminal) | Dual chlorine substitution provides enhanced steric hindrance | Complex peptide synthesis requiring selective deprotection |
N-tert-butoxycarbonyl-L-tyrosine | Boc (N-terminal), unprotected hydroxyl | Less steric hindrance, higher reactivity at hydroxyl group | Simpler peptide synthesis with hydroxyl group participation |
O-Benzyl-N-tert-butoxycarbonyl-L-tyrosine | Boc (N-terminal), benzyl (O-terminal) | Less steric hindrance, different deprotection conditions | Standard peptide synthesis protocols |
O-2,6-Dichlorobenzyl-N-9-fluorenylmethoxycarbonyl-L-tyrosine | Fmoc (N-terminal), 2,6-dichlorobenzyl (O-terminal) | Different N-protection strategy, orthogonal deprotection | Fmoc-based SPPS protocols |
Reactivity Differences
The 2,6-dichlorobenzyl group in O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine provides superior steric hindrance compared to unsubstituted benzyl protection, significantly reducing side reactions during complex peptide synthesis procedures. This enhanced protection proves particularly valuable in synthesizing peptides with multiple tyrosine residues requiring differential protection.
The chlorine substituents also influence the benzyl group's susceptibility to hydrogenolysis, typically requiring stronger conditions for deprotection compared to unsubstituted benzyl groups. This property enables more selective deprotection strategies in multi-step synthesis protocols.
Research Methodologies and Analytical Techniques
Characterization Methods
Researchers utilize various analytical techniques to characterize O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine and monitor its incorporation into peptides:
Analytical Technique | Application | Key Information Obtained |
---|---|---|
Nuclear Magnetic Resonance (NMR) | Structure verification | Proton signals for aromatic regions (δ 7.2-7.4 ppm for Cl-substituted benzyl) |
High-Performance Liquid Chromatography (HPLC) | Purity assessment | ≥95% purity confirmation |
Mass Spectrometry | Molecular weight confirmation | Exact mass measurement (440.3 g/mol) |
X-ray Crystallography | 3D structure determination | Bond angles, crystal packing interactions |
Infrared Spectroscopy | Functional group identification | Carbonyl stretching vibrations (Boc and carboxylic acid) |
Stability Assessment Protocols
Establishing the stability profile of O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine under various experimental conditions is crucial for effective application in research. Standard stability assessment methods include:
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Thermogravimetric Analysis (TGA): Evaluating decomposition temperatures (typically >150°C for Boc derivatives).
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pH Stability Tests: Incubating in buffer solutions (pH 1-12) and monitoring degradation via HPLC at regular intervals.
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Light Sensitivity Analysis: Exposing to UV-Vis light (254 nm) and tracking photodegradation using LC-MS.
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Solution Stability: Monitoring stability in common organic solvents (DMF, DMSO, DCM) over extended periods.
These assessments provide critical information for storage recommendations and handling protocols in research settings.
Hazard Type | Classification | Precautionary Measures |
---|---|---|
Skin Contact | Potential irritant (GHS H315) | Wear nitrile gloves |
Eye Contact | Eye irritation potential (GHS H319) | Use safety goggles |
Inhalation | Respiratory irritation risk (GHS H335) | Use fume hoods |
Environmental | Limited data available | Avoid environmental release |
Recent Research Developments
Emerging Applications
Recent research has expanded the applications of O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine beyond traditional peptide synthesis. Innovative applications include:
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Development of protease-resistant peptide therapeutics with enhanced pharmacokinetic properties.
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Creation of peptide-based imaging agents for diagnostic applications, leveraging the compound's unique structural features.
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Synthesis of peptidomimetics that target protein-protein interactions involved in disease pathways.
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Incorporation into bioconjugates for targeted drug delivery systems, particularly in cancer therapy approaches.
These emerging applications highlight the compound's growing importance in pharmaceutical research and biomedical applications.
Methodological Advancements
Recent methodological advancements have improved the synthesis and application of O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine:
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Development of microwave-assisted synthesis protocols that reduce reaction times and improve yields.
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Implementation of flow chemistry techniques for more efficient and scalable production.
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Application of green chemistry principles to reduce environmental impact of synthesis procedures.
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Integration with automated peptide synthesizers for more precise and reproducible incorporation into complex peptides.
These advancements have enhanced the accessibility and utility of the compound for researchers across multiple disciplines.
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